molecular formula C8H3BrClFN2 B1397423 6-Bromo-2-chloro-8-fluoroquinazoline CAS No. 953039-25-3

6-Bromo-2-chloro-8-fluoroquinazoline

Cat. No. B1397423
CAS RN: 953039-25-3
M. Wt: 261.48 g/mol
InChI Key: YPMCSAKKXIILEY-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-8-fluoroquinazoline is a chemical compound with the molecular formula C8H3BrClFN2 . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloro-8-fluoroquinazoline contains a total of 17 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

6-Bromo-2-chloro-8-fluoroquinazoline is a solid substance . It has a molecular weight of 261.48 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Derivatives

  • 6-Bromo-2-chloro-8-fluoroquinazoline has been studied for its synthesis and potential as a derivative for various compounds. For instance, the synthesis process of this compound and its derivatives, like 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, has been explored for their antibacterial properties (Ouerghi et al., 2021). Similarly, studies have shown the synthesis of various halogenated 2,4-diaminoquinazolines, including derivatives of 6-bromo-2-chloro-8-fluoroquinazoline, for potential applications in heterocyclic chemistry (Tomažič & Hynes, 1992).

Molecular Interactions and Crystal Structure

  • The crystal structure and molecular interactions of 6-Bromo-2-chloro-8-fluoroquinazoline derivatives have been analyzed, demonstrating their potential in the field of crystallography and molecular design. This includes studies on their crystal packing, hydrogen bonding, and electrostatic surface potential, providing insights into their molecular properties (Ouerghi et al., 2021).

Antimicrobial and Antimalarial Activity

  • Some derivatives of 6-Bromo-2-chloro-8-fluoroquinazoline have been synthesized and evaluated for their antimicrobial and antimalarial activities. For example, quinoline-based 1,2,3-triazoles showing potential as antimicrobial and antimalarial agents have been developed using a 6-bromo-2-chloro-quinolin-3-yl scaffold (Parthasaradhi et al., 2015).

In Vitro Cytotoxicity and EGFR Inhibition

  • Studies on the in vitro cytotoxicity of 4-(Halogenoanilino)-6-bromoquinazolines, including 6-bromo-2-chloro-8-fluoroquinazoline derivatives, have shown significant potential in inhibiting the epidermal growth factor receptor tyrosine kinase (EGFR-TK), suggesting their utility in cancer research (Mphahlele et al., 2017).

Drug Synthesis Improvement

  • Improvements in the synthesis of key intermediates in drug discovery have been made using compounds like 6-bromo-2-chloro-8-fluoroquinazoline. This includes techniques like telescoping processes to increase yield and purity in medicinal chemistry (Nishimura & Saitoh, 2016).

Safety and Hazards

6-Bromo-2-chloro-8-fluoroquinazoline is considered hazardous . It has been associated with danger signals and hazard statements H301, H311, H331 . Precautionary measures include P233, P261, P264, P270, P271, P280, P302, P304, P310, P330, P340, P352, P361, P403, P405 .

properties

IUPAC Name

6-bromo-2-chloro-8-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-5-1-4-3-12-8(10)13-7(4)6(11)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMCSAKKXIILEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=NC=C21)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731239
Record name 6-Bromo-2-chloro-8-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-8-fluoroquinazoline

CAS RN

953039-25-3
Record name 6-Bromo-2-chloro-8-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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